molecular formula C14H8FN5S B11474406 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11474406
M. Wt: 297.31 g/mol
InChI Key: XBUTUGSBIKDPIZ-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in medicinal chemistry .

Preparation Methods

The synthesis of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the target compound .

Chemical Reactions Analysis

4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to its combination of triazole, thiadiazole, and pyridine moieties. Similar compounds include:

Properties

Molecular Formula

C14H8FN5S

Molecular Weight

297.31 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8FN5S/c15-11-3-1-2-10(8-11)12-17-18-14-20(12)19-13(21-14)9-4-6-16-7-5-9/h1-8H

InChI Key

XBUTUGSBIKDPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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